molecular formula C12H11ClN4O2 B13716287 2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B13716287
M. Wt: 278.69 g/mol
InChI Key: YGXSCXHLVLWOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated methoxybenzene compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in neuronal cells . This inhibition leads to reduced inflammation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential neuroprotective and anti-inflammatory effects make it a promising candidate for further research in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C12H11ClN4O2/c1-19-9-3-2-7(13)6-8(9)11-15-12-14-10(18)4-5-17(12)16-11/h2-3,6H,4-5H2,1H3,(H,14,15,16,18)

InChI Key

YGXSCXHLVLWOEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN3CCC(=O)NC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.